

Methods for reducing bremsstrahlung radiation from Thulium-170

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Thulium-170**

Cat. No.: **B1219096**

[Get Quote](#)

Technical Support Center: Thulium-170 Radiation Shielding

This technical support center provides researchers, scientists, and drug development professionals with guidance on methods for reducing bremsstrahlung radiation from **Thulium-170** (Tm-170).

Frequently Asked Questions (FAQs)

Q1: What is bremsstrahlung radiation and why is it a concern with **Thulium-170**?

A1: Bremsstrahlung is German for "braking radiation." It is a type of electromagnetic radiation produced when a charged particle, such as a beta particle (electron) emitted by **Thulium-170**, is decelerated when deflected by another charged particle, typically an atomic nucleus in a shielding material.^[1] The moving beta particle loses kinetic energy, which is converted into an X-ray photon.^[1] **Thulium-170** is a potent beta emitter, with a maximum beta energy of 0.968 MeV.^{[2][3][4]} This energetic beta emission can lead to significant bremsstrahlung production, which can constitute a substantial portion of the overall radiation dose, in some cases up to 70%.^[3] Since bremsstrahlung consists of penetrating X-rays, it can be more difficult to shield than the original beta particles.

Q2: What is the fundamental principle for effectively shielding against bremsstrahlung radiation from Tm-170?

A2: The most effective method for shielding beta emitters like Tm-170 involves a layered or composite shielding approach. The core principle is to first stop the beta particles using a material that minimizes the production of bremsstrahlung, and then to absorb the generated bremsstrahlung X-rays with a different type of material.

The strategy is as follows:

- Primary Shield (Low Atomic Number, Z): The layer of shielding closest to the Tm-170 source should be made of a low atomic number (low-Z) material.[3][5][6] Materials like acrylic (Perspex), aluminum, or plastic are commonly used.[6][7] These materials effectively stop the beta particles without generating a large amount of bremsstrahlung radiation.[3]
- Secondary Shield (High Atomic Number, Z): An outer layer of a high atomic number (high-Z) material, such as lead or tungsten, should be placed behind the primary shield.[5][6] This dense material is efficient at attenuating the bremsstrahlung X-rays that were produced in the low-Z primary shield.[5][8]

Using a high-Z material as the primary shield is counterproductive, as it will stop the beta particles but generate a significantly higher amount of bremsstrahlung, potentially increasing the radiation hazard.[3][8]

Q3: What are the recommended materials and thicknesses for a primary (low-Z) shield for **Thulium-170**?

A3: The primary shield must be thick enough to stop the most energetic beta particles from Tm-170 (0.968 MeV). The required thickness, or range, can be calculated using empirical formulas. The range is often expressed in terms of density thickness (g/cm²), which can be converted to linear thickness (cm) by dividing by the material's density.

An empirical formula for the range (R) of beta particles in mg/cm² for energies between 0.01 and 2.5 MeV is: $R = 412 * E^{(1.265 - 0.0954 * \ln(E))}$ Where E is the maximum beta energy in MeV.

For Tm-170 with E_{max} ≈ 0.97 MeV: $R \approx 412 * (0.97)^{(1.265 - 0.0954 * \ln(0.97))} \approx 398.5$ mg/cm²

This value can be used to determine the necessary thickness for common low-Z materials.

Troubleshooting Guides

Problem: I am observing a higher than expected radiation dose rate outside my shielded Tm-170 source.

- Possible Cause 1: Incorrect Shielding Material or Order.
 - Troubleshooting: Verify that you are using a composite shield with the low-Z material (e.g., acrylic, aluminum) placed closest to the Tm-170 source and the high-Z material (e.g., lead) on the outside. Reversing this order will increase bremsstrahlung production.[\[8\]](#) Ensure you are not using a high-Z material as the sole shielding agent.[\[3\]](#)
- Possible Cause 2: Insufficient Shielding Thickness.
 - Troubleshooting:
 - Primary Shield: Ensure your low-Z shield is thick enough to stop all beta particles. Refer to the Quantitative Data for Primary Beta Shielding table for recommended thicknesses. If your measured dose rate is still high, consider increasing the thickness of the primary shield by 10-20% to account for any uncertainties.
 - Secondary Shield: The bremsstrahlung X-rays may be penetrating the secondary shield. Increase the thickness of your high-Z material. As a rule of thumb, adding a half-value layer (HVL) of the material will reduce the bremsstrahlung dose by 50%.
- Possible Cause 3: Gaps or "Hot Spots" in Shielding.
 - Troubleshooting: Carefully inspect your shielding setup for any gaps, cracks, or areas of reduced thickness, especially around joints, doors, or ports. Use a survey meter to scan the entire surface of the shield to identify any "hot spots" where radiation is escaping. Reinforce these areas with additional shielding material.

Problem: How do I experimentally verify the effectiveness of my shielding configuration?

- Solution: You can perform a transmission experiment to measure the reduction in radiation dose provided by your shield. This involves measuring the radiation level with and without the shield in place.

Data Presentation

Table 1: Thulium-170 Beta Emission Data

Parameter	Value	Reference
Maximum Beta Energy (E _{max})	0.968 MeV	[2][4]
Mean Beta Energy	0.328 MeV	[9]
Primary Beta Decay Branch	76% to 0.968 MeV	[3]
Secondary Beta Decay Branch	24% to 0.884 MeV	[3]

Table 2: Quantitative Data for Primary Beta Shielding of Thulium-170 (E_{max} ≈ 0.97 MeV)

Shielding Material	Atomic Number (Z)	Density (g/cm ³)	Required Density	Calculated Thickness (mm)
Acrylic (PMMA)	~6.5	1.18	~0.40	~3.4
Aluminum (Al)	13	2.70	~0.40	~1.5
Graphite (C)	6	2.25	~0.40	~1.8

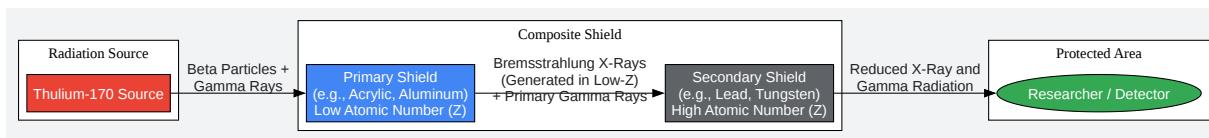
Note: The calculated linear thickness is the minimum required to stop the beta particles. It is recommended to use a slightly greater thickness in practice.

Experimental Protocols

Protocol 1: Measurement of Bremsstrahlung Reduction Using a Composite Shield

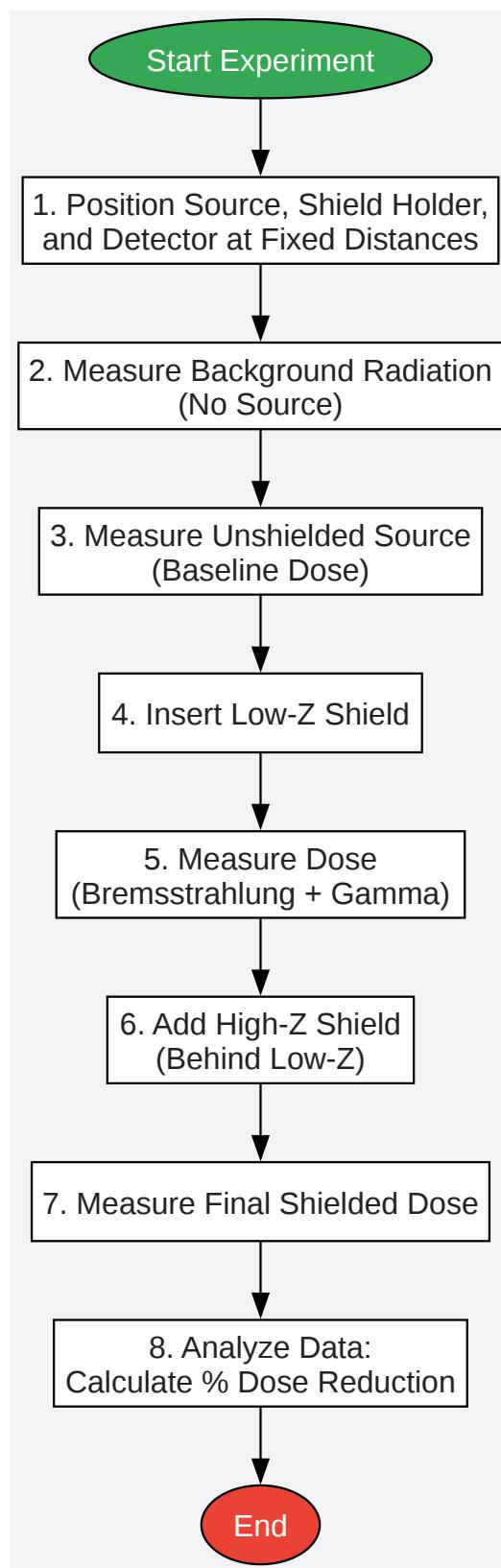
Objective: To quantify the effectiveness of a low-Z/high-Z composite shield in reducing the total radiation dose from a Tm-170 source.

Materials:


- **Thulium-170** source
- Calibrated radiation detector (e.g., Geiger-Müller counter, ion chamber, or scintillation detector) sensitive to both beta and photon radiation.
- Primary shielding materials (e.g., sheets of acrylic or aluminum of known thickness).
- Secondary shielding materials (e.g., sheets of lead of known thickness).
- Lead bricks or other materials for collimation and background reduction.
- Stable mounting apparatus for the source, shield, and detector.

Methodology:

- Setup:
 - In a designated radiation area, position the detector at a fixed distance from the source location. This distance should be sufficient to place the shielding materials in between.
 - Use lead bricks to create a collimated beam path between the source and the detector to minimize scattered radiation from the surroundings.
- Background Measurement:
 - With the Tm-170 source safely stored, take a background radiation measurement for a set duration (e.g., 5 minutes). This will be subtracted from all subsequent measurements.
- Unshielded Measurement (Baseline):
 - Place the Tm-170 source in its holder.
 - Measure the radiation count rate for the same duration as the background measurement. This is your baseline (I_0).
- Primary Shield Measurement:
 - Place the low-Z shield (e.g., 3.5 mm acrylic) between the source and the detector.


- Measure the radiation count rate. This measures the intensity of the bremsstrahlung and any primary gamma rays from the source.
- Composite Shield Measurement:
 - Place the high-Z shield (e.g., 1 mm lead) immediately behind the low-Z shield (further from the source).
 - Measure the radiation count rate. This represents the final, shielded radiation level.
- (Optional) Reversed Shield Measurement:
 - Reverse the order of the shields (high-Z closest to the source).
 - Measure the radiation count rate. This will demonstrate the increased radiation level due to inefficient shielding.
- Data Analysis:
 - Subtract the background count from all measurements.
 - Compare the count rates from the unshielded, primary shield, and composite shield configurations to determine the percentage reduction in radiation dose for each setup.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Logical workflow for effective bremsstrahlung radiation shielding.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for measuring shielding effectiveness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Thulium-170 - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. physicsopenlab.org [physicsopenlab.org]
- 8. researchgate.net [researchgate.net]
- 9. mirdsoft.org [mirdsoft.org]
- To cite this document: BenchChem. [Methods for reducing bremsstrahlung radiation from Thulium-170]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1219096#methods-for-reducing-bremsstrahlung-radiation-from-thulium-170>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com